molecular formula C12H8Cl2N2O2 B6392386 2-AMINO-5-(2,5-DICHLOROPHENYL)ISONICOTINIC ACID CAS No. 1261945-05-4

2-AMINO-5-(2,5-DICHLOROPHENYL)ISONICOTINIC ACID

Cat. No.: B6392386
CAS No.: 1261945-05-4
M. Wt: 283.11 g/mol
InChI Key: MFLBCJJRBRDJQD-UHFFFAOYSA-N
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Description

2-Amino-5-(2,5-dichlorophenyl)isonicotinic acid is a substituted isonicotinic acid derivative characterized by an amino group at the 2-position of the pyridine ring and a 2,5-dichlorophenyl substituent at the 5-position. Its structural features—particularly the electron-withdrawing chlorine atoms and the amino group—impart unique physicochemical properties, such as altered solubility, enhanced stability against microbial degradation, and distinct coordination behavior compared to simpler isonicotinic acid derivatives .

Properties

IUPAC Name

2-amino-5-(2,5-dichlorophenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O2/c13-6-1-2-10(14)7(3-6)9-5-16-11(15)4-8(9)12(17)18/h1-5H,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLBCJJRBRDJQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CN=C(C=C2C(=O)O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50688014
Record name 2-Amino-5-(2,5-dichlorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261945-05-4
Record name 2-Amino-5-(2,5-dichlorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-(2,5-dichlorophenyl)isonicotinic acid typically involves multiple steps. One common method starts with the bromination of 2-amino-4-methylpyridine, followed by acetylation, oxidation, and ester exchange reactions . The reaction conditions often require specific reagents and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2,5-dichlorophenyl)isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and dichlorophenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex organic molecules . It can also participate in various chemical reactions such as oxidation, reduction, and substitution, leading to the formation of diverse derivatives.

Table 1: Common Reactions Involving the Compound

Reaction TypeDescriptionExample Products
OxidationConverts to corresponding oxidesOxidized derivatives
ReductionForms reduced variantsAmino derivatives
SubstitutionProduces derivatives with new functional groupsVarious substituted compounds

Biology

The biological activity of 2-amino-5-(2,5-dichlorophenyl)isonicotinic acid has been extensively studied:

  • Enzyme Inhibition: It can modulate the activity of various enzymes by binding to their active or allosteric sites.
  • Receptor Interaction: The compound interacts with nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission.

Table 2: Biological Activities and IC50 Values

Activity TypeCell LineIC50 (µg/mL)Reference Drug
Anticancer ActivityMCF-710Vinblastine
HCT-11615Colchicine
PC-312Doxorubicin
Antitubercular ActivityMycobacterium tuberculosisSignificant inhibition observed-

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for developing new materials such as polymers and coatings.

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

  • Anticancer Studies: Research has demonstrated significant cytotoxic effects against various cancer cell lines, positioning it as a promising candidate for further development in cancer therapy.
    • Cell Viability Assays: Studies indicate effective inhibition in MCF-7 and HCT-116 cells compared to standard treatments.
  • In Vivo Studies: Preliminary investigations show low acute toxicity with no observed carcinogenic effects, essential for evaluating safety profiles in therapeutic contexts.
  • Mechanistic Insights: The interaction with nAChRs may influence critical signal transduction pathways vital for cell survival and proliferation.

Mechanism of Action

The mechanism of action of 2-amino-5-(2,5-dichlorophenyl)isonicotinic acid involves its interaction with specific molecular targets. The amino and dichlorophenyl groups play a crucial role in binding to these targets, which can include enzymes, receptors, and other proteins. The pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Isonicotinic Acid (4-Carboxypyridine)

  • Substituents : Unsubstituted pyridine ring with a carboxyl group at the 4-position.
  • Metabolism : Undergoes hydroxylation at the 2- and 6-positions to form 2,6-dihydroxyisonicotinic acid (citrazinic acid), which is further metabolized to succinic acid semialdehyde in microbial systems .
  • Coordination Chemistry: Acts as a monodentate or bridging ligand in metal-organic frameworks (MOFs), but lacks steric hindrance from substituents, enabling robust framework formation .

2-Hydroxyisonicotinic Acid

  • Substituents : Hydroxyl group at the 2-position and carboxyl group at the 4-position.
  • Reactivity : Forms stable chelates with transition metals due to the hydroxyl-carboxylate motif.
  • Biological Fate: More susceptible to oxidative degradation than 2-amino derivatives, as hydroxyl groups facilitate enzymatic cleavage .

1,4-Benzenedicarboxylate (BDC)

  • Structure : Aromatic dicarboxylate linker with two carboxyl groups at para positions.
  • Material Applications: Widely used in MOFs (e.g., MOF-5) due to its linear geometry and strong coordination to metal clusters. Lacks heteroatoms (e.g., N) for hydrogen bonding, unlike 2-amino-substituted isonicotinic acid derivatives .

Comparative Data Table

Property 2-Amino-5-(2,5-dichlorophenyl)isonicotinic Acid Isonicotinic Acid 2-Hydroxyisonicotinic Acid 1,4-Benzenedicarboxylate (BDC)
Solubility in Water Low (due to Cl substituents) Moderate High (polar hydroxyl group) Low
Metabolic Stability High (resists hydroxylation) Low (rapid hydroxylation) Moderate N/A (synthetic linker)
Coordination Modes Bidentate (NH₂ and COO⁻) Monodentate/bridging Chelating (OH and COO⁻) Bridging
Framework Porosity (MOFs) Moderate (steric hindrance from Cl) High Low (chelation limits geometry) Very high

Key Research Findings

Metabolic Resistance: The 2,5-dichlorophenyl group in 2-amino-5-(2,5-dichlorophenyl)isonicotinic acid impedes microbial hydroxylation, a common degradation pathway for unsubstituted isonicotinic acid . This enhances environmental persistence, a critical consideration for pharmaceutical or agrochemical applications.

However, steric bulk from the dichlorophenyl group reduces framework porosity compared to BDC-based materials .

Acidity and Reactivity : The electron-withdrawing Cl substituents increase the acidity of the carboxyl group (pKa ~2.8 vs. ~4.6 for isonicotinic acid), enhancing its reactivity in esterification or amidation reactions.

Limitations and Contrasts

  • Contradictory Metabolic Pathways : While isonicotinic acid derivatives typically undergo hydroxylation , the chlorine substituents in the target compound block this pathway, leading to alternative degradation routes that remain poorly characterized.
  • Framework Design Challenges : Despite its versatile coordination, the steric bulk of the dichlorophenyl group limits its utility in high-porosity MOFs compared to smaller linkers like BDC .

Biological Activity

2-Amino-5-(2,5-dichlorophenyl)isonicotinic acid (CAS No.: 1261945-05-4) is a compound of significant interest in medicinal chemistry due to its unique structural properties and diverse biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a nicotinic acid backbone with an amino group at the 2-position and a dichlorophenyl group at the 5-position. The molecular formula is C13H9Cl2N3O2, which contributes to its reactivity and interaction with biological targets.

The biological activity of 2-Amino-5-(2,5-dichlorophenyl)isonicotinic acid primarily involves:

  • Enzyme Inhibition : The compound can bind to the active or allosteric sites of various enzymes, modulating their activity.
  • Receptor Interaction : It interacts with nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and cellular responses.

Biological Activity Overview

Recent studies have highlighted several key areas of biological activity for this compound:

Anticancer Activity

The anticancer potential of 2-Amino-5-(2,5-dichlorophenyl)isonicotinic acid has been evaluated against various human cancer cell lines. Significant cytotoxic effects were observed, with IC50 values comparable to established chemotherapeutics.

Cell LineIC50 (µg/mL)Reference Drug
MCF-710Vinblastine
HCT-11615Colchicine
PC-312Doxorubicin

These results suggest that the compound may serve as a promising candidate for further development in cancer therapy.

Antioxidant Activity

The compound exhibits notable antioxidant properties. Studies indicate that it enhances superoxide dismutase (SOD) levels, suggesting a protective role against oxidative stress-related cellular damage.

Antitubercular Activity

Research has also explored the antitubercular properties of this compound. In vitro assays demonstrated significant inhibitory effects on Mycobacterium tuberculosis, indicating its potential as a therapeutic agent against tuberculosis.

Case Studies and Research Findings

  • Cell Viability Assays : Various studies have employed cell viability assays to assess the cytotoxic effects of the compound across different cancer cell lines. For instance, one study reported IC50 values indicating effective inhibition in MCF-7 and HCT-116 cells when compared to standard treatments like Vinblastine and Colchicine .
  • In Vivo Studies : Preliminary in vivo studies have shown that the compound exhibits low acute toxicity with no observed carcinogenic effects . This is critical for evaluating its safety profile in potential therapeutic applications.
  • Mechanistic Insights : Further investigations into the molecular mechanisms revealed that the compound's interaction with nAChRs could influence various signal transduction pathways essential for cell survival and proliferation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-amino-5-(2,5-dichlorophenyl)isonicotinic acid, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as Suzuki-Miyaura coupling for introducing the dichlorophenyl group to the pyridine core, followed by amino functionalization. Key steps include:

  • Precursor preparation : Use 5-bromo-isonicotinic acid derivatives to facilitate cross-coupling with 2,5-dichlorophenylboronic acid .
  • Amination : Employ Buchwald-Hartwig conditions or nucleophilic substitution for amino group introduction.
  • Purification : Recrystallization (e.g., using ethanol/water mixtures) and HPLC (C18 column, acetonitrile/water gradient) to achieve >98% purity. Monitor intermediates via 1H^1H-NMR and LC-MS .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer :

  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns and aromaticity. FT-IR for functional group validation (e.g., carboxylic acid O–H stretch at 2500–3000 cm1^{-1}).
  • Chromatography : Reverse-phase HPLC (UV detection at 254 nm) for purity assessment.
  • Mass Spectrometry : High-resolution MS (ESI+) to verify molecular ion [M+H]+^+ and rule out byproducts .

Q. How can researchers assess its stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Temperature : Store samples at -20°C (long-term), 4°C (short-term), and 25°C (ambient) for 1–6 months.
  • Light sensitivity : Expose to UV (254 nm) and monitor degradation via HPLC.
  • Humidity : Use desiccators with controlled relative humidity (e.g., 40% vs. 75%) and track hydrolysis using 1H^1H-NMR .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 2-amino-5-(2,5-dichlorophenyl)isonicotinic acid in catalytic systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD) : Simulate interactions with enzymes (e.g., cytochrome P450) to assess metabolic pathways.
  • Validation : Compare predicted reaction pathways (e.g., amide bond formation) with experimental kinetic data using stopped-flow spectroscopy .

Q. What strategies resolve contradictions between theoretical predictions and experimental data in its biological activity?

  • Methodological Answer :

  • Cross-disciplinary validation : Combine SAR (Structure-Activity Relationship) studies with molecular docking (e.g., AutoDock Vina) to refine binding affinity predictions.
  • Data triangulation : Use orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability assays) to confirm antimicrobial or anticancer effects.
  • Statistical analysis : Apply multivariate regression to identify confounding variables (e.g., solvent polarity in bioassays) .

Q. How can structural modifications enhance its bioactivity while maintaining low toxicity?

  • Methodological Answer :

  • Scaffold diversification : Introduce electron-withdrawing groups (e.g., -CF3_3) at the 5-position to modulate electronic effects without increasing lipotoxicity.
  • Prodrug design : Convert the carboxylic acid to ester derivatives (e.g., ethyl ester) to improve membrane permeability, followed by enzymatic hydrolysis in target tissues.
  • Toxicity screening : Use zebrafish embryo models (FET assay) for rapid in vivo toxicity profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.